1H-Indazol-3-amine
CAS No.: 874-05-5
Cat. No.: VC21341748
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874-05-5 |
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Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 1H-indazol-3-amine |
Standard InChI | InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10) |
Standard InChI Key | YDTDKKULPWTHRV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NN2)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)N |
Introduction
Physical and Chemical Properties
1H-Indazol-3-amine (CAS: 874-05-5) is a heterocyclic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . The compound features an indazole core structure with an amino group at the 3-position. This arrangement of nitrogen atoms provides the compound with specific reactivity patterns and hydrogen-bonding capabilities that are valuable in medicinal chemistry applications.
The physical properties of 1H-Indazol-3-amine are summarized in Table 1:
The structure of 1H-Indazol-3-amine contains a bicyclic system with a pyrazole ring fused to a benzene ring, with an amino group attached at the 3-position of the indazole ring. This structural arrangement contributes to its ability to participate in various chemical reactions and its potential to form hydrogen bonds with biological targets . The compound has a pKa value that allows it to function as both a hydrogen bond donor and acceptor in biological systems, which explains its utility in pharmaceutical research.
Synthesis Methods
Traditional Synthetic Routes
Several methods have been reported for the synthesis of 1H-Indazol-3-amine. One of the most common approaches involves the cyclization of 2-halobenzonitriles with hydrazine hydrate. This reaction typically proceeds through a nucleophilic aromatic substitution followed by cyclization to form the indazole ring system .
A commonly employed synthetic route involves:
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Reaction of 2-fluorobenzonitrile with hydrazine hydrate
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Cyclization to form the indazole ring
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Formation of the 3-amino functionality
This approach has been particularly useful for accessing various substituted 3-aminoindazoles that serve as important intermediates in pharmaceutical synthesis .
Recent Advances in Synthesis
Recent advances in the synthesis of 1H-Indazol-3-amine derivatives have focused on regioselective methods that allow for the preparation of specifically substituted variants. For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of Lenacapavir (an HIV capsid inhibitor), has been reported using a two-step sequence from 2,6-dichlorobenzonitrile .
The protocol involves:
This method is particularly notable for its scalability, as it has been successfully demonstrated on hundred-gram scales without requiring column chromatography purification .
Additional synthetic approaches include:
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Transition metal-catalyzed reactions using 2-bromobenzonitriles
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SNAr chemistry with hydrazine and 2-nitrobenzonitrile
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Utilization of 2-fluorocarboxylic acids via thioamides
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Pd-catalyzed cyclization of ortho-haloaryl hydrazines
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C-N coupling of halogenated indazoles
Applications
Pharmaceutical Applications
1H-Indazol-3-amine serves as a vital building block in pharmaceutical development, particularly in the synthesis of compounds targeting cancer and inflammatory diseases . Its significance in medicinal chemistry stems from its ability to function as an effective hinge-binding fragment in kinase inhibitors, as observed in compounds like Linifanib, where it binds effectively with the hinge region of tyrosine kinase .
The 1H-indazol-3-amine scaffold is also incorporated into the structure of several clinical and investigational drugs. Notable examples include:
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The structure of 1H-indazole-3-amide in Entrectinib, which plays a critical role in enhancing the antitumor activity of the compound
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7-Bromo-4-chloro-1H-indazol-3-amine, which is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections
These applications highlight the versatility of 1H-Indazol-3-amine as a pharmaceutical intermediate and its importance in developing effective therapeutic agents.
Biochemical Research
In biochemical research, 1H-Indazol-3-amine is employed to study the mechanisms of action of certain enzymes and receptors, contributing to a deeper understanding of cellular processes . The compound's ability to interact with specific biological targets makes it a valuable tool for investigating various biochemical pathways.
Agricultural Chemistry
In agricultural chemistry, 1H-Indazol-3-amine has potential applications in creating agrochemicals, contributing to the development of more effective pesticides and herbicides . The heterocyclic structure of 1H-Indazol-3-amine provides a framework that can be modified to target specific agricultural pests while minimizing environmental impact.
Diagnostic Tools
Research indicates that 1H-Indazol-3-amine is being investigated for use in diagnostic assays, where it may improve the sensitivity and specificity of tests for various diseases . Its chemical properties allow for functionalization with various detection moieties, making it suitable for incorporation into diagnostic platforms.
Biological Activity
Anticancer Properties
One of the most extensively studied aspects of 1H-Indazol-3-amine derivatives is their anticancer activity. Research has demonstrated that various indazole derivatives exhibit promising inhibitory effects against multiple cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy and evaluated for their inhibitory activities against human cancer cell lines. Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC₅₀ (50% inhibition concentration) value of 5.15 µM, while showing selectivity for normal cells (HEK-293, IC₅₀ = 33.2 µM) .
Mechanistically, these compounds appear to affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that 1H-Indazol-3-amine derivatives could serve as promising scaffolds for developing effective and low-toxic anticancer agents.
Other Biological Effects
Beyond their anticancer properties, 1H-Indazol-3-amine derivatives have demonstrated potential in treating neurological disorders. Their ability to cross the blood-brain barrier makes them candidates for developing treatments for conditions such as depression and anxiety. In vitro studies have shown that they can modulate neurotransmitter levels, suggesting a mechanism for their therapeutic effects.
Additionally, some indazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. This indicates potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationships
Structure-activity relationship studies on 1H-Indazol-3-amine derivatives have provided valuable insights into the molecular features that enhance their biological activities. These studies have revealed several key structural elements that influence potency and selectivity:
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The amino group at the 3-position is critical for forming key hydrogen bonds with biological targets
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Substitutions at different positions of the indazole scaffold significantly affect biological activity
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Introduction of specific functional groups can modulate both the pharmacokinetic parameters and the biological activity of these compounds
Recent Research Developments
Recent research has expanded the applications of 1H-Indazol-3-amine in novel directions. One particularly interesting development is the oxidant-controlled divergent synthesis of a pyrrolidone fused pyrimido[1,2-b]indazole skeleton through selective cyclization of an in situ generated enone intermediate and 1H-indazol-3-amine .
This one-pot, metal-free process formed three C–N bonds, one C–C bond, and a tetrasubstituted carbon stereocenter containing a hydroxyl group. The method allowed for the synthesis of over 60 new pyrrolidone fused pyrimido[1,2-b]indazole derivatives and was compatible with the transformation of complex active molecules and the derivation of target products. Significantly, one of the products (4q) exhibited aggregation-induced emission (AIE) characteristics without any further modification .
Such developments highlight the continuing relevance of 1H-Indazol-3-amine in chemical research and its potential to contribute to advancements in both medicinal chemistry and materials science.
Analytical Characterization
The analytical characterization of 1H-Indazol-3-amine and its derivatives typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of 1H-Indazol-3-amine derivatives.
In the ¹H NMR spectrum of 1H-Indazol-3-amine derivatives, characteristic signals include:
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Single peaks at chemical shifts δ: 10–13 ppm, corresponding to the active hydrogens on the C-1 and C-3 amides of indazole
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Sets of peaks at δ: 6–8 ppm, representing the aromatic hydrogens on indazole and benzene rings
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Sharp single peaks at δ: 3–4 ppm, corresponding to the hydrogens on acetamide (for acetamide derivatives)
For substituted derivatives, additional signals may be observed. For example, in compounds with piperazine moieties, the eight hydrogens on the piperazine moiety typically appear at δ: 2–4 ppm .
High-Resolution Mass Spectrometry (HRMS) is also commonly employed to verify the molecular formula of 1H-Indazol-3-amine derivatives. For instance, 7-bromo-4-chloro-1H-indazol-3-amine shows an [M + H]⁺ peak at m/z 247.9412, which closely matches the calculated value of 247.9413 for C₇H₅BrClN₃·H⁺ .
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